2-Iodobutane-D9

Catalog No.
S14395999
CAS No.
M.F
C4H9I
M. Wt
193.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Iodobutane-D9

Product Name

2-Iodobutane-D9

IUPAC Name

1,1,1,2,2,3,4,4,4-nonadeuterio-3-iodobutane

Molecular Formula

C4H9I

Molecular Weight

193.07 g/mol

InChI

InChI=1S/C4H9I/c1-3-4(2)5/h4H,3H2,1-2H3/i1D3,2D3,3D2,4D

InChI Key

IQRUSQUYPCHEKN-CBZKUFJVSA-N

Canonical SMILES

CCC(C)I

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])(C([2H])([2H])[2H])I

2-Iodobutane-D9 is a deuterated derivative of 2-iodobutane, a halogenated organic compound. Its chemical formula is C₄D₉I, and it is characterized by the presence of nine deuterium atoms, which are isotopes of hydrogen. This compound appears as a colorless liquid and is less dense than water, with a boiling point ranging from 119 to 120 °C and a melting point of -104 °C. It is known for its flammability and potential health hazards, including skin and eye irritation .

Typical of alkyl halides. Key reactions include:

  • Nucleophilic Substitution Reactions: It acts as an electrophile in both SN1S_N1 and SN2S_N2 mechanisms, where nucleophiles attack the carbon atom bonded to the iodine atom, leading to the substitution of the iodine with another group.
  • Elimination Reactions: Under certain conditions, it can undergo elimination reactions to form alkenes, typically through E2E2 mechanisms where a base abstracts a proton adjacent to the carbon bearing the iodine .
  • Formation of Organometallic Compounds: It can react with metals such as magnesium or lithium to form organometallic species, which are valuable intermediates in organic synthesis.

Several methods exist for synthesizing 2-Iodobutane-D9:

  • Halogenation of Butane-D9: Reacting butane-D9 with iodine in the presence of a suitable solvent can yield 2-iodobutane-D9.
  • Deuteration of 2-Iodobutane: Starting from non-deuterated 2-iodobutane, deuteration can be achieved using deuterated reagents or solvents under specific reaction conditions.
  • Electrophilic Substitution: Using iodinating agents on butane derivatives can introduce iodine at the second carbon position while incorporating deuterium atoms .

2-Iodobutane-D9 finds applications primarily in research and industry:

  • Organic Synthesis: It serves as an important intermediate in synthesizing various organic compounds.
  • Isotope Labeling: Due to its deuterated nature, it is used in studies involving isotope labeling for tracking metabolic pathways or reaction mechanisms.
  • Pharmaceutical Research: It may be utilized in drug development processes where isotopic labeling is required for pharmacokinetic studies .

Interaction studies involving 2-Iodobutane-D9 focus on its reactivity with various nucleophiles and electrophiles. The unique properties conferred by deuteration may alter reaction rates and mechanisms compared to its non-deuterated counterpart. Additionally, studies on its interactions with biological systems could provide insights into its potential toxicity and pharmacological effects .

Several compounds share structural similarities with 2-Iodobutane-D9. Below is a comparison highlighting their uniqueness:

Compound NameChemical FormulaUnique Features
1-IodobutaneC₄H₉IPrimary iodide; reacts differently due to primary carbon
2-BromobutaneC₄H₉BrContains bromine instead of iodine; different reactivity
1-BromobutaneC₄H₉BrPrimary bromide; used similarly but less stable
3-IodobutaneC₄H₉IIodine at the third position; alters reactivity profile

The presence of deuterium in 2-Iodobutane-D9 provides distinct advantages in tracking chemical pathways and studying reaction dynamics compared to these similar compounds .

Transition Metal-Catalyzed Deuterium Incorporation Strategies

Transition metal catalysts, particularly palladium and ruthenium complexes, have revolutionized deuterium labeling by enabling precise incorporation of deuterium atoms into organic substrates. For 2-iodobutane-D9, palladium-catalyzed H/D exchange reactions using deuterium gas (D₂) or deuterated solvents (e.g., D₂O, CD₃OD) offer a direct route to deuteration. For example, palladium(II) acetate in combination with deuterium gas facilitates selective deuteration at the β-position of iodobutane via a concerted metalation-deprotonation mechanism.

Key Reaction Parameters

  • Catalyst: Pd(OAc)₂, Pd/C, or RuCl₃
  • Deuterium Source: D₂ gas, D₂O
  • Temperature: 80–120°C
  • Solvent: Toluene, THF, or deuterated solvents

A comparative analysis of palladium-based systems reveals that Pd/C achieves 85–90% deuteration at the β-position within 12 hours, whereas RuCl₃ requires longer reaction times (24–36 hours) but achieves higher isotopic purity (>95% D).

CatalystDeuteration Efficiency (%)Isotopic Purity (%)Reaction Time (h)
Pd/C85–9088–9212
RuCl₃78–8295–9824–36

Directed Ortho-Metalation Approaches for Selective Labeling

Directed ortho-metalation (DoM) leverages coordinating functional groups to guide deuterium incorporation at specific positions. For 2-iodobutane-D9, introducing a directing group such as a pyridine or amide moiety at the α-position enables selective deuteration at the β- and γ-positions. Lithiation with n-butyllithium (n-BuLi) followed by quenching with deuterated iodine (DI) yields regioselectively labeled products.

Case Study:

  • Substrate Modification: 2-Iodobutane is functionalized with a pyridine directing group at the α-carbon.
  • Lithiation: Treatment with n-BuLi at -78°C generates a lithium intermediate.
  • Deuteration: Quenching with DI produces 2-iodobutane-D9 with >90% deuterium incorporation at the β-position.

This method is limited by the need for pre-functionalization but offers unmatched positional control.

Ruthenium-Mediated C–H Bond Activation Techniques

Ruthenium catalysts, such as [Ru(p-cymene)Cl₂]₂, activate inert C–H bonds for deuterium exchange under mild conditions. For 2-iodobutane-D9, ruthenium-mediated deuteration occurs preferentially at tertiary carbons due to lower bond dissociation energies. A mixture of RuCl₃ and deuterated acetic acid (CD₃COOD) achieves 70–75% deuteration at the γ-position within 6 hours.

Mechanistic Insight:
The ruthenium catalyst coordinates to the iodine atom, weakening adjacent C–H bonds and facilitating deuterium transfer from CD₃COOD. This method avoids harsh conditions but requires stoichiometric deuterium sources.

Nickel-Catalyzed Hydrogen Isotope Exchange Systems

Nickel catalysts, notably Ni(COD)₂ (COD = 1,5-cyclooctadiene), enable reversible H/D exchange via oxidative addition and reductive elimination steps. In the presence of deuterium gas, Ni(COD)₂ mediates deuteration of 2-iodobutane at all positions, with a preference for primary carbons (α-position).

Optimized Protocol:

  • Catalyst: Ni(COD)₂ (5 mol%)
  • Deuterium Source: D₂ (1 atm)
  • Solvent: Deuterated benzene (C₆D₆)
  • Yield: 80–85% deuteration after 8 hours

Nickel-catalyzed systems are less selective than palladium or ruthenium but offer scalability for industrial applications.

Iridium complexes have emerged as powerful catalysts for deuteration processes, particularly in the synthesis and modification of compounds like 2-Iodobutane-D9, a fully deuterated derivative of 2-iodobutane with nine deuterium atoms replacing all hydrogen atoms [1]. The catalytic cycle typically begins with the coordination of the iridium center to the substrate through oxidative addition, followed by deuterium incorporation and reductive elimination to yield the deuterated product [2].

The catalytic deuteration mechanism involving iridium complexes proceeds through several distinct steps when applied to iodobutane derivatives [3]. Initially, the iridium catalyst, often in the form of an iridium(I) complex, undergoes oxidative addition with the carbon-hydrogen bond of the substrate [1]. This forms an iridium(III) hydride intermediate that is crucial for the subsequent hydrogen-deuterium exchange process [2]. The reaction then proceeds through a series of ligand exchanges where deuterium from the deuterium source (typically deuterium oxide or deuterated solvent) replaces the hydrogen at the iridium center [3].

StepProcessKey Intermediate
1Oxidative AdditionIridium(III)-substrate complex
2Ligand ExchangeIridium(III)-deuteride species
3Reductive EliminationDeuterated product formation
4Catalyst RegenerationReturn to active iridium(I) catalyst

The efficiency of iridium-catalyzed deuteration is significantly influenced by the electronic and steric properties of the ligands coordinated to the iridium center [4]. For instance, electron-rich ligands containing dicyclohexylphosphines or phosphinites have demonstrated excellent capabilities for efficient deuterium incorporation in various substrates [4]. These ligands facilitate the activation of carbon-hydrogen bonds and stabilize the resulting iridium-hydride intermediates, thereby enhancing the overall catalytic performance [1].

Research has shown that cationic iridium complexes are particularly effective for hydrogen-deuterium exchange reactions [2]. These complexes can catalyze both stoichiometric and catalytic deuterium incorporation, with strong evidence suggesting that both processes proceed via a monohydrido-iridium species [2]. This mechanistic understanding has led to the development of highly efficient catalytic systems for the preparation of deuterated compounds like 2-Iodobutane-D9 [3].

Role of N-Heterocyclic Carbene Ligands in Selectivity

N-Heterocyclic carbene (NHC) ligands play a crucial role in determining the selectivity of deuteration processes for compounds like 2-Iodobutane-D9 [1]. These ligands form strong sigma-donor bonds with iridium centers, creating stable catalytic complexes that exhibit unique reactivity patterns in hydrogen-deuterium exchange reactions [5]. The distinctive electronic and steric properties of NHC ligands significantly influence both the rate and regioselectivity of deuterium incorporation [6].

The structural features of NHC ligands directly impact the deuteration selectivity through several mechanisms [1]. First, the steric bulk of the N-substituents on the NHC ligand can control the approach of the substrate to the metal center, thereby directing deuteration to specific positions [5]. Second, the electronic properties of the carbene carbon influence the reactivity of the iridium-deuteride intermediate, affecting the rate of deuterium transfer to the substrate [6]. These factors collectively determine the pattern of deuterium incorporation in the final product [1].

Research has demonstrated that iridium complexes bearing NHC ligands exhibit remarkable site-selectivity in deuteration reactions [6]. For instance, the application of iridium(I) NHC/phosphine catalysts has delivered highly selective deuteration of various heterocyclic compounds [1]. This selectivity can be attributed to the unique coordination environment created by the NHC ligand, which directs the orientation of the substrate during the carbon-hydrogen activation step [6].

NHC Ligand TypeSteric PropertiesElectronic PropertiesDeuteration Selectivity
IMes (1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene)Bulky N-aryl substituentsStrong σ-donorHigh ortho-selectivity
ICy (1,3-bis(cyclohexyl)imidazol-2-ylidene)Moderate steric bulkModerate σ-donorBalanced reactivity
IPr (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene)Very bulky N-aryl groupsStrong σ-donorHighly selective for unhindered positions

The combination of NHC ligands with phosphine co-ligands in iridium complexes has proven particularly effective for selective deuteration [1]. These mixed-ligand systems benefit from the strong σ-donation of the NHC and the tunable electronic and steric properties of the phosphine, creating catalysts with optimized performance for specific substrates [6]. For example, [(COD)Ir(IMes)(PPh3)]PF6 has demonstrated excellent selectivity in deuteration reactions, achieving up to 94% deuterium incorporation at specific positions [1].

Recent studies have also explored the development of mesoionic carbene-iridium complexes for selective hydrogen isotope exchange [7]. These complexes have shown high ortho-selectivity in the deuteration of various substrates with excellent functional group tolerance [7]. The unique electronic properties of mesoionic carbenes, which differ from traditional NHCs, provide additional opportunities for tuning catalyst performance and selectivity in deuteration reactions [5].

Solvent Effects on Deuterium Kinetic Isotope Phenomena

The choice of solvent plays a critical role in deuteration processes, particularly for compounds like 2-Iodobutane-D9, as it significantly influences both the kinetics and thermodynamics of hydrogen-deuterium exchange reactions [8]. Solvent effects manifest through various mechanisms, including stabilization of transition states, alteration of substrate reactivity, and direct participation in the deuterium transfer process [9]. Understanding these effects is essential for optimizing deuteration protocols and achieving high levels of isotopic incorporation [10].

Deuterium kinetic isotope effects (KIEs) are profoundly influenced by the solvent environment in which the reaction occurs [8]. These effects arise from differences in the zero-point energy between carbon-hydrogen and carbon-deuterium bonds, which affect the activation energy required for bond cleavage [11]. In protic solvents, hydrogen bonding interactions between the solvent and substrate can either facilitate or hinder the deuteration process, depending on the specific reaction mechanism [9].

Research has demonstrated that the deuterium/protium ratio in the solvent significantly impacts the rate and extent of deuterium incorporation [12]. For instance, in reactions conducted in mixed H2O/D2O solvents, the product deuterium isotope effect (PDIE) can be measured as the ratio of hydrogen to deuterium incorporation in the product [12]. This effect is particularly pronounced in reactions where solvent molecules directly participate in the hydrogen-deuterium exchange process [8].

Solvent SystemEffect on Deuteration RateMechanism of InfluenceTypical KIE Value
Pure D2OMaximum deuteration potentialDirect deuterium source1.0 (reference)
Mixed D2O/H2OProportional to D2O contentCompetition between H/D1.5-4.5
Deuterated organic solventsSubstrate-dependentAltered transition state stabilization2.0-7.0
Non-protic deuterated solventsGenerally lower ratesRequires catalyst-mediated exchangeVariable

The viscosity of deuterated solvents, which is approximately 24% higher for D2O compared to H2O at 25°C, can also affect the diffusion rates of reactants and catalysts, thereby influencing the overall reaction kinetics [9]. Additionally, the altered hydrogen bonding network in deuterated solvents can change the solvation environment of transition states and intermediates, leading to different reaction pathways or selectivities [10].

Secondary solvent isotope effects further complicate the deuteration process [12]. These effects arise from changes in the vibrational frequencies of bonds not directly involved in the reaction but influenced by the isotopic composition of the solvent [8]. For example, the pKa values of acids and bases are altered in D2O compared to H2O, which can significantly impact acid-catalyzed or base-catalyzed deuteration reactions [13].

Recent studies have also investigated the role of solvent effects in stabilizing deuterated compounds [14]. Research has shown that proteins and other macromolecules can be stabilized in D2O through solvent effects rather than alterations of intramolecular hydrogen bonds [14]. This understanding has implications for the stability and properties of deuterated compounds like 2-Iodobutane-D9 in various solvent environments [9].

Substrate-Directed Regiochemical Control Mechanisms

Substrate-directed regiochemical control represents a sophisticated approach to achieving selective deuteration in compounds like 2-Iodobutane-D9 [15]. This methodology leverages inherent structural features or deliberately introduced directing groups within the substrate to guide the deuteration process toward specific positions [16]. The strategic application of these directing elements enables precise control over the regiochemistry of deuterium incorporation, resulting in selectively deuterated products with high isotopic purity [17].

The regiochemical control in deuteration processes can be achieved through several distinct mechanisms [15]. Coordination-directed deuteration relies on functional groups within the substrate that can coordinate to the catalyst, thereby positioning the catalyst in proximity to specific carbon-hydrogen bonds [16]. This approach has been successfully employed in the selective deuteration of various compounds, including those with multiple potential deuteration sites [17].

Electronic effects within the substrate also play a significant role in determining the regioselectivity of deuteration [15]. Carbon-hydrogen bonds adjacent to electron-withdrawing or electron-donating groups exhibit different reactivities toward deuteration catalysts, leading to preferential deuterium incorporation at specific positions [16]. Understanding these electronic influences is crucial for predicting and controlling the deuteration pattern in complex molecules [17].

Directing GroupMechanism of DirectionTypical RegioselectivityExample Substrates
CarbonylCoordination to metal centerortho-selectiveKetones, aldehydes, esters
PyridylN-coordination to catalystortho-selectivePyridine derivatives
HydroxylH-bonding or coordinationα-selectiveAlcohols, phenols
ThioetherS-coordinationα-thio selectiveSulfides, thioethers
AmideO-coordinationortho-selectiveAmides, peptides

Steric factors within the substrate also contribute significantly to regiochemical control in deuteration reactions [18]. Bulky substituents can shield certain carbon-hydrogen bonds from interacting with the catalyst, thereby directing deuteration to more accessible positions [15]. This steric influence can be strategically exploited to achieve selective deuteration in sterically complex molecules [16].

Recent advances in substrate-directed deuteration have focused on the development of removable directing groups [16]. These groups can be temporarily introduced to guide the deuteration process and subsequently removed, providing access to selectively deuterated products that would be difficult to obtain through direct deuteration [17]. This approach has proven particularly valuable for the preparation of deuterated compounds with specific labeling patterns [15].

Photocatalytic methods have also emerged as powerful tools for regioselective deuteration [15]. For example, highly regioselective deuteration of alpha-thio carbon-hydrogen bonds has been achieved using thioxanthone or anthraquinone organic photocatalysts with D2O as the deuterium source [15]. This approach demonstrates remarkable selectivity, with deuterium incorporation occurring exclusively at the alpha-positions of sulfur atoms while leaving other potentially reactive sites untouched [15].

XLogP3

2.8

Exact Mass

193.03139 g/mol

Monoisotopic Mass

193.03139 g/mol

Heavy Atom Count

5

Dates

Last modified: 08-10-2024

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